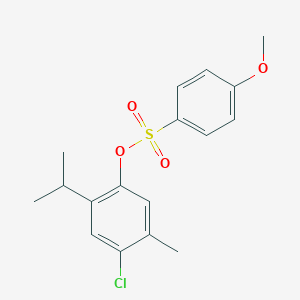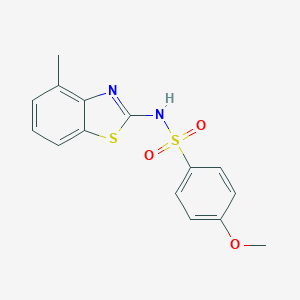![molecular formula C18H20Br2N2O B310305 2,5-dibromo-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B310305.png)
2,5-dibromo-N-[4-(diethylamino)-2-methylphenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dibromo-N-[4-(diethylamino)-2-methylphenyl]benzamide, also known as DBEDM, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis. Due to its ability to modulate PKC activity, DBEDM has been studied extensively for its potential applications in cancer research and therapy.
Mécanisme D'action
2,5-dibromo-N-[4-(diethylamino)-2-methylphenyl]benzamide exerts its effects through the inhibition of PKC activity. PKC is a family of enzymes that plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC activity, this compound can modulate these processes and potentially lead to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its effects on PKC activity, this compound has been shown to induce apoptosis in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the expression of various genes involved in cancer progression.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-dibromo-N-[4-(diethylamino)-2-methylphenyl]benzamide has several advantages for use in lab experiments. It is a potent and specific inhibitor of PKC activity, making it a valuable tool for studying the role of PKC in cellular processes. However, this compound also has some limitations. Its potency and specificity can make it difficult to use at high concentrations without causing off-target effects. Additionally, its effects may vary depending on the specific cancer cell line or experimental conditions used.
Orientations Futures
There are several potential future directions for research on 2,5-dibromo-N-[4-(diethylamino)-2-methylphenyl]benzamide. One area of interest is the development of novel PKC inhibitors based on the structure of this compound. Another potential direction is the investigation of this compound's effects on other cellular processes beyond PKC activity. Additionally, there is ongoing research into the potential clinical applications of this compound in cancer therapy, including its use in combination with other treatments such as chemotherapy and radiation therapy.
Méthodes De Synthèse
2,5-dibromo-N-[4-(diethylamino)-2-methylphenyl]benzamide can be synthesized through a multi-step process involving the reaction of 4-(diethylamino)-2-methylphenol with 2,5-dibromobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonium hydroxide to yield the final product, this compound.
Applications De Recherche Scientifique
2,5-dibromo-N-[4-(diethylamino)-2-methylphenyl]benzamide has been widely used in scientific research, particularly in cancer research. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and colon cancer cells. This compound has also been studied for its potential to sensitize cancer cells to chemotherapy and radiation therapy.
Propriétés
Formule moléculaire |
C18H20Br2N2O |
|---|---|
Poids moléculaire |
440.2 g/mol |
Nom IUPAC |
2,5-dibromo-N-[4-(diethylamino)-2-methylphenyl]benzamide |
InChI |
InChI=1S/C18H20Br2N2O/c1-4-22(5-2)14-7-9-17(12(3)10-14)21-18(23)15-11-13(19)6-8-16(15)20/h6-11H,4-5H2,1-3H3,(H,21,23) |
Clé InChI |
SIULYQLQMMCSGG-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Br)C |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide](/img/structure/B310240.png)

